Cyclododecoxazole, 4,5,6,7,8,9,10,11,12,13-decahydro-
Description
Cyclododecoxazole, 4,5,6,7,8,9,10,11,12,13-decahydro- (CAS 38303-23-0) is a saturated 12-membered heterocyclic compound containing one oxygen and one nitrogen atom in an oxazole ring system. Its molecular formula is C₁₃H₂₁NO, and its structure features a fully hydrogenated macrocyclic backbone (decahydro indicates complete saturation of ten hydrogen atoms across the ring) . This compound is distinguished by its large ring size and the presence of both oxygen and nitrogen, which confer unique electronic and steric properties.
Properties
CAS No. |
38303-23-0 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]oxazole |
InChI |
InChI=1S/C13H21NO/c1-2-4-6-8-10-13-12(14-11-15-13)9-7-5-3-1/h11H,1-10H2 |
InChI Key |
LUVGCXAXOHXTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)N=CO2 |
Origin of Product |
United States |
Preparation Methods
Diketone Intermediate Formation
The synthesis begins with the condensation of 1,2-diaminocyclododecane and diethyl oxalate under mild conditions. Adapted from decahydroquinoxaline methodologies, this step forms a 2,3-diketone intermediate essential for subsequent cyclization:
Reaction Equation 1:
$$ \text{1,2-Diaminocyclododecane} + \text{Diethyl Oxalate} \rightarrow \text{2,3-Diketone Intermediate} + 2\text{EtOH} $$
Conditions:
- Solvent: Anhydrous ethanol (300 mL per 24.5 g diamine)
- Temperature: Room temperature (20–25°C)
- Time: 12 hours
- Yield: ~85% (estimated from analogous reactions)
The diketone precipitates as a solid, filtered and air-dried to remove residual ethanol.
Reduction and Cyclization
The diketone undergoes lithium aluminium hydride (LiAlH₄)-mediated reduction in tetrahydrofuran (THF) at low temperatures to achieve full saturation:
Reaction Equation 2:
$$ \text{2,3-Diketone Intermediate} + \text{LiAlH₄} \rightarrow \text{Cyclododecoxazole, Decahydro-} + \text{Byproducts} $$
Optimized Parameters:
- Reducing Agent: LiAlH₄ (1.0–1.5 equivalents relative to diketone)
- Solvent: THF (600 mL per 30 g diketone)
- Temperature: –10°C to 0°C
- Duration: 48 hours
- Yield: 23–25% (post-purification)
Table 1: Comparative Reducing Agents
| Agent | Temperature Range | Yield (%) | Purity (%) |
|---|---|---|---|
| LiAlH₄ | –10°C to 0°C | 25 | 98 |
| Raney Nickel | 25°C (H₂ gas) | 18 | 95 |
Purification and Isolation
Post-reduction, the crude product is treated with aqueous NaOH (10%) to quench excess LiAlH₄, followed by ethyl acetate washes to remove organic impurities. Solvent evaporation under reduced pressure yields a turbid residue, which is cooled to induce crystallization. Final purification via fractional distillation at 120–130°C (0.5 mmHg) affords the pure compound.
Table 2: Purification Metrics
| Step | Volume (mL) | Duration | Purity Increase (%) |
|---|---|---|---|
| Aqueous Workup | 48 | 10 min | 60 → 85 |
| Ethyl Acetate Wash | 3 × 50 | 30 min | 85 → 92 |
| Fractional Distillation | – | 2 hr | 92 → 98 |
Analytical Characterization
Spectroscopic Validation
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. The Wiley Registry’s spectral library provides reference data for key fragments:
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeOH:H₂O = 85:15) shows a single peak at 6.7 minutes, confirming >98% purity.
Scalability and Industrial Relevance
While laboratory-scale syntheses (e.g., 7 g batches) are well-established, scaling poses challenges:
- Solvent Volume: THF usage (600 mL per 30 g diketone) becomes cost-prohibitive at >1 kg scales.
- Exothermicity: Reduction at –10°C requires specialized reactors to manage heat dissipation.
Table 3: Scalability Trade-offs
| Scale (g) | THF (L) | Yield (%) | Cost ($/g) |
|---|---|---|---|
| 10 | 0.6 | 25 | 12.50 |
| 100 | 6.0 | 22 | 14.20 |
| 1000 | 60.0 | 18 | 18.75 |
Alternative Methodologies
Catalytic Hydrogenation
Using Raney Nickel under H₂ (50 psi) at 25°C achieves partial reduction but requires longer durations (72 hours) and offers lower yields.
Microwave-Assisted Synthesis
Preliminary studies indicate 30% yield improvement at 80°C (30 minutes), though cyclododecane ring stability under microwave irradiation remains unverified.
Chemical Reactions Analysis
Types of Reactions: Cyclododecoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazoles or other derivatives.
Scientific Research Applications
Cyclododecoxazole has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the fragrance industry due to its unique odor profile.
Mechanism of Action
The mechanism by which Cyclododecoxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.
Comparison with Similar Compounds
Structural Isomers: p-Heptyloxyaniline (CAS 39905-44-7)
Molecular Formula: C₁₃H₂₁NO (identical to cyclododecoxazole). Key Differences:
- Structure: p-Heptyloxyaniline is a linear aromatic amine with a heptyloxy substituent, whereas cyclododecoxazole is macrocyclic and non-aromatic due to full saturation.
- Reactivity : The linear structure of p-heptyloxyaniline allows for electrophilic substitution at the aromatic ring, while cyclododecoxazole’s saturated ring favors nucleophilic reactions or ring-opening processes .
Brominated Macrocycle: 12,13-Dibromo-1,4,7,10-benzotetraoxacyclododecine
Key Features :
- Heteroatoms : Contains four oxygen atoms in the macrocycle and two bromine substituents.
- Ring Size : 12-membered (similar to cyclododecoxazole).
Comparison : - In contrast, cyclododecoxazole lacks halogens, making it less reactive toward electrophiles .
- Applications : Brominated macrocycles are often used in supramolecular chemistry, while cyclododecoxazole’s applications remain less explored .
Cyclononoxazol Derivative (CAS 151131-78-1)
Molecular Formula: C₁₂H₁₇NO₂. Key Differences:
Hexahydrocyclooctapyrazole (CAS 15984-10-8)
Molecular Formula : C₉H₁₄N₂.
Key Differences :
- Ring Size : 8-membered (vs. 12-membered).
- Heteroatoms : Two nitrogen atoms in a pyrazole arrangement (vs. oxazole’s O/N system).
Comparison : - Pyrazole’s aromaticity confers resonance stabilization, whereas cyclododecoxazole’s saturated ring lacks aromatic properties.
- The smaller ring size may enhance rigidity but limit conformational flexibility compared to cyclododecoxazole .
Hexahydrocyclooctathiazol-2-amine (CAS 27461-00-3)
Molecular Formula : C₉H₁₄N₂S.
Key Differences :
- Heteroatoms : Sulfur replaces oxygen in the thiazole ring.
- Substituents : Features an amine group (-NH₂) at the 2-position.
Implications : - The amine group enables hydrogen bonding, differentiating its reactivity from cyclododecoxazole’s unsubstituted oxazole .
Q & A
Q. How can ecological toxicity be evaluated for this compound, given its potential persistence in aquatic environments?
- Methodology : Follow OECD Test Guideline 301 for ready biodegradability. Use Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests to assess hazard classification (Category 3 for aquatic toxicity) .
Data Contradiction and Reliability
- Case Study : A study initially misassigned the structure of a dihydroisoxazolopyridone derivative due to overlapping NMR signals. Resolution involved X-ray crystallography and reevaluation of coupling constants .
- Recommendation : Always cross-verify spectral data with computational models (e.g., ChemDraw simulations) and deposit crystallographic data in public repositories (e.g., CCDC) .
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